molecular formula C22H17N3O6 B3714895 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B3714895
M. Wt: 419.4 g/mol
InChI Key: PNZYBCVFULCOOT-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and appropriate electrophiles.

    Attachment of Nitrophenoxy Group: The nitrophenoxy group is typically introduced through nucleophilic aromatic substitution reactions, where a nitrophenol derivative reacts with a suitable leaving group on the benzoxazole core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide can be compared with other benzoxazole derivatives, such as:

    2-(4-methoxyphenyl)-1,3-benzoxazole: Lacks the nitrophenoxy and acetamide groups, resulting in different biological activities.

    2-(4-nitrophenoxy)-1,3-benzoxazole: Lacks the methoxyphenyl and acetamide groups, leading to distinct chemical properties.

    N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide: Lacks the benzoxazole core, affecting its overall structure and function.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c1-29-17-7-2-14(3-8-17)22-24-19-12-15(4-11-20(19)31-22)23-21(26)13-30-18-9-5-16(6-10-18)25(27)28/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZYBCVFULCOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

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